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molecular formula C8H7BrN2O B2617010 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1254163-78-4

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B2617010
M. Wt: 227.061
InChI Key: FMXFWGRGEVMWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598217B2

Procedure details

In A suspension of Iron powder (1.62 g, 28.9 mmol, 5.5 eq), [(E)-2-(3-Bromo-2-methoxy-5-nitro-pyridin-4-yl)-vinyl]-dimethyl-amine (1.59 g, 5.27 mmol), and EtOH (0.05M) were stirred while heating to 90° C. To the suspension was added dropwise concentrated HCl (1.6 mL) and the suspension refluxed (100° C.) for 2 hr. The reaction was cooled and neutralized by pouring reaction mixture into 200 mL of 1N NaOH and stirring. The resulting mixture was extracted with EtOAc (3×100 mL), the combined organics washed with brine and concentrated to a beige powder. The crude solid was further purified using chromatography eluting with EtOAc/Heptane giving 4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine as a beige solid (0.980 g, 4.10 mmol, 78%). MS ESI m/z 229.2 (M+2H)+. 1NMR (400 MHz, CDCl3) δ 8.55 (br s, 1H), 8.36 (s, 1H), 7.47 (m, 1H), 6.60 (m, 1H), 4.12 (s, 3H).
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.59 g
Type
reactant
Reaction Step Three
Name
Quantity
1.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:16][CH3:17])=[N:4][CH:5]=[C:6]([N+:13]([O-])=O)[C:7]=1/[CH:8]=[CH:9]/N(C)C.Cl.[OH-].[Na+]>[Fe].CCO>[Br:1][C:2]1[C:3]([O:16][CH3:17])=[N:4][CH:5]=[C:6]2[NH:13][CH:9]=[CH:8][C:7]=12 |f:2.3|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.59 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1/C=C/N(C)C)[N+](=O)[O-])OC
Name
Quantity
1.62 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed (100° C.) for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
by pouring
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organics washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a beige powder
CUSTOM
Type
CUSTOM
Details
The crude solid was further purified
WASH
Type
WASH
Details
eluting with EtOAc/Heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=CN=C1OC)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mmol
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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